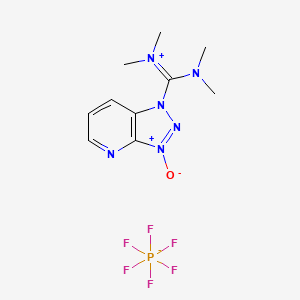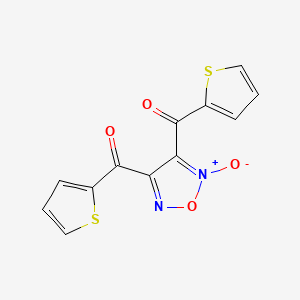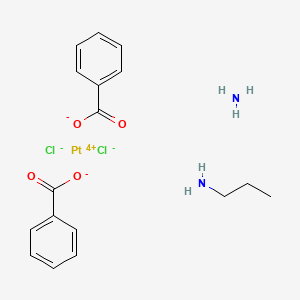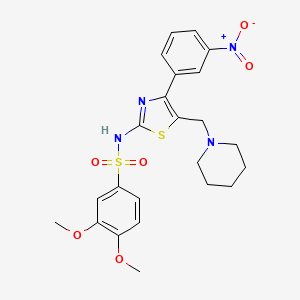
Heclin
Descripción general
Descripción
Heclin is a selective reversible inhibitor of HECT E3 ubiquitin ligases . It has been used as a HECT-type ubiquitin E3 ligase inhibitor in human embryonic kidney (HEK293) cells . The empirical formula of Heclin is C17H17NO3 and its molecular weight is 283.32 .
Molecular Structure Analysis
The molecular structure of Heclin is represented by the SMILES string CC(C1=CC=C(NC(/C=C/C2=CC=C(CC)O2)=O)C=C1)=O . This indicates that Heclin is composed of a furanyl-propenamide core with an acetylphenyl group attached to the nitrogen atom.
Physical And Chemical Properties Analysis
Heclin is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It has a molecular weight of 283.32 and its empirical formula is C17H17NO3 .
Aplicaciones Científicas De Investigación
Given this, I will provide a general overview of scientific research applications related to terms that could be potentially related to "Heclin," focusing on compounds or contexts that appear in the search results. Please note that without precise information on "Heclin," the following information might not directly address your query but aims to cover potentially relevant scientific applications.
ROCK Inhibitor Application in Stem Cell Research
The application of a selective Rho-associated kinase (ROCK) inhibitor, Y-27632, has been found to significantly improve the survival of dissociated human embryonic stem cells by diminishing apoptosis. This advancement facilitates gene transfer, cloning efficiency, and differentiation into specific progenitors, marking a crucial step in stem cell research and therapeutic applications (Watanabe et al., 2007).
Novel C-Type Lectin Gene (CLECSF7) Discovery
Research on the identification and characterization of a novel C-type lectin gene named HECL (now approved symbol CLECSF7) reveals its divergence from natural killer cell receptors and its expression in various hematopoietic cell types. This gene's discovery and its location close to the natural killer gene complex on human chromosome 12p13 have implications for understanding immune system components and their roles (Fernandes et al., 2000).
Heparin and Its Biological Applications
Heparin, a highly negatively charged polysaccharide, has been extensively studied for its anticoagulant properties and potential therapeutic applications beyond its traditional use. Research into heparin and its derivatives explores its role in anti-inflammatory processes, providing insight into its multifaceted applications in medical science. Advances in heparin sensing and binding are also driving supramolecular chemistry toward clinical applications, indicating its critical role in healthcare (Bromfield, Wilde, & Smith, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWXRJNCFIDRQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heclin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1672949.png)
![2-[[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1672950.png)

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)



![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B1672961.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)


![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)